Cas no 1698394-04-5 (2-tert-butyl-4-methylpyrimidin-5-amine)

2-tert-butyl-4-methylpyrimidin-5-amine 化学的及び物理的性質
名前と識別子
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- 2-tert-butyl-4-methylpyrimidin-5-amine
- 5-Pyrimidinamine, 2-(1,1-dimethylethyl)-4-methyl-
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- インチ: 1S/C9H15N3/c1-6-7(10)5-11-8(12-6)9(2,3)4/h5H,10H2,1-4H3
- InChIKey: ZDNCLFZSCKPVGG-UHFFFAOYSA-N
- ほほえんだ: C1(C(C)(C)C)=NC=C(N)C(C)=N1
じっけんとくせい
- 密度みつど: 1.025±0.06 g/cm3(Predicted)
- ふってん: 265.6±20.0 °C(Predicted)
- 酸性度係数(pKa): 3.70±0.29(Predicted)
2-tert-butyl-4-methylpyrimidin-5-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6263984-0.1g |
2-tert-butyl-4-methylpyrimidin-5-amine |
1698394-04-5 | 95.0% | 0.1g |
$301.0 | 2025-03-15 | |
Enamine | EN300-6263984-5.0g |
2-tert-butyl-4-methylpyrimidin-5-amine |
1698394-04-5 | 95.0% | 5.0g |
$2525.0 | 2025-03-15 | |
Aaron | AR028PS0-2.5g |
2-tert-butyl-4-methylpyrimidin-5-amine |
1698394-04-5 | 95% | 2.5g |
$2373.00 | 2025-02-16 | |
Aaron | AR028PS0-5g |
2-tert-butyl-4-methylpyrimidin-5-amine |
1698394-04-5 | 95% | 5g |
$3497.00 | 2023-12-15 | |
Aaron | AR028PS0-10g |
2-tert-butyl-4-methylpyrimidin-5-amine |
1698394-04-5 | 95% | 10g |
$5176.00 | 2023-12-15 | |
Aaron | AR028PS0-100mg |
2-tert-butyl-4-methylpyrimidin-5-amine |
1698394-04-5 | 95% | 100mg |
$439.00 | 2025-02-16 | |
Enamine | EN300-6263984-10.0g |
2-tert-butyl-4-methylpyrimidin-5-amine |
1698394-04-5 | 95.0% | 10.0g |
$3746.0 | 2025-03-15 | |
Enamine | EN300-6263984-0.05g |
2-tert-butyl-4-methylpyrimidin-5-amine |
1698394-04-5 | 95.0% | 0.05g |
$202.0 | 2025-03-15 | |
Enamine | EN300-6263984-0.5g |
2-tert-butyl-4-methylpyrimidin-5-amine |
1698394-04-5 | 95.0% | 0.5g |
$679.0 | 2025-03-15 | |
Enamine | EN300-6263984-1.0g |
2-tert-butyl-4-methylpyrimidin-5-amine |
1698394-04-5 | 95.0% | 1.0g |
$871.0 | 2025-03-15 |
2-tert-butyl-4-methylpyrimidin-5-amine 関連文献
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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4. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
2-tert-butyl-4-methylpyrimidin-5-amineに関する追加情報
Introduction to 2-tert-butyl-4-methylpyrimidin-5-amine (CAS No. 1698394-04-5)
2-tert-butyl-4-methylpyrimidin-5-amine, identified by the Chemical Abstracts Service Number (CAS No.) 1698394-04-5, is a significant compound in the realm of pharmaceutical and agrochemical research. This pyrimidine derivative, characterized by its tert-butyl and methyl substituents, has garnered attention due to its versatile structural framework and potential biological activities. The compound’s unique chemical properties make it a valuable scaffold for designing novel molecules with therapeutic applications.
The molecular structure of 2-tert-butyl-4-methylpyrimidin-5-amine consists of a pyrimidine ring substituted at the 2-position with a tert-butyl group and at the 4-position with a methyl group, while the 5-position is functionalized with an amine group. This arrangement imparts distinct electronic and steric properties, influencing its reactivity and interactions with biological targets. The presence of the bulky tert-butyl group enhances lipophilicity, which can be advantageous for membrane permeability, while the amine functionality allows for further derivatization and binding to polar residues in proteins.
In recent years, there has been growing interest in pyrimidine derivatives as pharmacophores due to their broad spectrum of biological activities. Studies have highlighted the potential of 2-tert-butyl-4-methylpyrimidin-5-amine in various pharmacological contexts. For instance, researchers have explored its role in modulating enzyme activity and receptor binding. The compound’s ability to interact with specific amino acid residues in target proteins makes it a promising candidate for drug development. Additionally, its structural features suggest potential applications in the treatment of inflammatory diseases, where precise modulation of protein-protein interactions is crucial.
One of the most compelling aspects of 2-tert-butyl-4-methylpyrimidin-5-amine is its synthetic accessibility. The availability of efficient synthetic routes allows for rapid exploration of its derivatives, enabling medicinal chemists to fine-tune its properties for specific applications. Recent advancements in synthetic methodologies have further enhanced the accessibility of this compound, facilitating its incorporation into diverse chemical libraries. This accessibility is particularly valuable in high-throughput screening campaigns aimed at identifying lead compounds for drug discovery.
The biological activity of 2-tert-butyl-4-methylpyrimidin-5-amine has been extensively studied in various cellular and molecular systems. Preliminary findings suggest that this compound exhibits inhibitory effects on certain kinases and transcription factors, which are key players in numerous disease pathways. For example, research has indicated that it may interfere with the activity of Janus kinases (JAKs), which are involved in inflammatory responses. Such findings underscore the compound’s potential as an anti-inflammatory agent.
Furthermore, the structural motif of 2-tert-butyl-4-methylpyrimidin-5-amine has been leveraged to develop novel agrochemicals. Pyrimidine derivatives are well-known for their herbicidal and fungicidal properties, and modifications to this core structure can enhance efficacy while minimizing environmental impact. The tert-butyl and methyl groups contribute to improved stability under field conditions, making this compound a promising candidate for crop protection applications.
The development of 2-tert-butyl-4-methylpyrimidin-5-amine as a lead compound also involves considerations of pharmacokinetic properties. Researchers are focusing on optimizing solubility, bioavailability, and metabolic stability to ensure its clinical viability. Advances in computational chemistry have enabled virtual screening approaches, allowing for rapid assessment of potential derivatives before experimental synthesis. This integration of computational methods with traditional synthetic chemistry accelerates the discovery process significantly.
In conclusion, 2-tert-butyl-4-methylpyrimidin-5-amine (CAS No. 1698394-04-5) represents a compelling example of how structural modification can yield compounds with diverse biological activities. Its unique combination of lipophilicity and polar functionality makes it a versatile scaffold for drug discovery and agrochemical development. As research continues to uncover new therapeutic targets and synthetic strategies, compounds like this will remain at the forefront of innovation in medicinal chemistry.
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